4-(Chloromethyl)benzophenone

photochemistry radical generation excited-state reactivity

Standard photoinitiators like unsubstituted benzophenone suffer from migration and extractable residues. 4-(Chloromethyl)benzophenone (CMBP) solves this with a reactive chloromethyl handle for covalent polymer integration. - Triplet-state C-Cl cleavage (αBBR = 0.9 ± 0.1) - mechanistically distinct from bromo analogs. - Enables covalent anchoring to polymer backbones - eliminates leachable residues for food-contact & biomedical coatings. - Electrophilic handle for amine-linked drug candidates (e.g., beta-blocker analogs). - Available for R&D to scale - immediate shipment.

Molecular Formula C14H11ClO
Molecular Weight 230.69 g/mol
CAS No. 42728-62-1
Cat. No. B015526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)benzophenone
CAS42728-62-1
Synonyms[4-(Chloromethyl)phenyl]phenyl-methanone;  p-Benzoylbenzyl Chloride; 
Molecular FormulaC14H11ClO
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl
InChIInChI=1S/C14H11ClO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2
InChIKeyPXFOBPPTJQWHRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)benzophenone: Technical Baseline


4-(Chloromethyl)benzophenone (CMBP, CAS 42728-62-1) is an aromatic ketone derivative of benzophenone featuring a chloromethyl substituent at the para position of one phenyl ring . This bifunctional structure combines a photoreactive benzophenone core with a reactive alkyl chloride handle . In photochemical contexts, CMBP undergoes ω-bond cleavage of the C–Cl bond upon excitation to yield the p-benzoylbenzyl radical, a process that distinguishes it mechanistically from its bromo analog [1]. Its utility spans roles as a photoinitiator, polymer crosslinking agent, and electrophilic building block for pharmaceutical and materials synthesis [2].

Triplet-state photochemical radical generation studies
Polymer crosslinking and covalent photoinitiator immobilization
Electrophilic building block for amine-linked synthesis

4-(Chloromethyl)benzophenone: Generic Substitution Risks


Simple substitution of 4-(chloromethyl)benzophenone with other benzophenone derivatives is not chemically equivalent. The specific halogen substituent dictates the photophysical pathway for radical generation, as demonstrated by the contrasting excited-state reactivity of CMBP (triplet-mediated C–Cl cleavage) versus its bromo analog BMBP (singlet-mediated C–Br cleavage) [1]. Furthermore, the chloromethyl group provides a defined nucleophilic substitution handle absent in unsubstituted benzophenone or simple alkyl derivatives like 4-methylbenzophenone . For applications requiring covalent anchoring or polymer modification, this reactive site is essential and cannot be replicated by non-functionalized analogs [2].

Property
CMBP (Target)
Substitute
Risk
Radical generation pathway
Triplet-state C–Cl cleavage
BMBP: Singlet-state C–Br cleavage
Excited-state mechanism may not transfer
Electrophilic reactivity
Benzylic chloride (SN2-active)
4-Methylbenzophenone: inert methyl
Covalent anchoring not possible
Photoinitiator anchoring
Covalent via chloromethyl
Benzophenone: non-functional
Migration risk may limit stability

4-(Chloromethyl)benzophenone: Differentiation Evidence


Triplet vs. Singlet Cleavage Mechanism

4-(Chloromethyl)benzophenone (CMBP) and its bromo analog 4-(bromomethyl)benzophenone (BMBP) exhibit fundamentally different photochemical mechanisms for radical generation. In CMBP, the C–Cl bond cleaves exclusively from the triplet excited state with an efficiency (αBBR) of 0.9 ± 0.1, whereas in BMBP, C–Br cleavage occurs predominantly from the excited singlet state, bypassing triplet formation [1]. This mechanistic divergence is evidenced by the presence of a CIDEP signal for CMBP and its absence for BMBP under identical excitation conditions [1].

Primary excited state
Head-to-head
CMBP: Triplet (αBBR 0.9); BMBP: Singlet
Triplet-mediated cleavage for CMBP vs singlet-mediated for BMBP
Acetonitrile, 295 K, CIDEP spectroscopy
photochemistry radical generation excited-state reactivity

C–Cl vs. C–Br Bond Enthalpy

The C–Cl bond in CMBP (bond dissociation enthalpy ≈ 76 kcal mol⁻¹) is significantly stronger than the C–Br bond in BMBP (≈ 60 kcal mol⁻¹) [1]. This 16 kcal mol⁻¹ difference translates to distinct reactivity profiles: the C–Cl bond requires triplet-state activation for cleavage, whereas the weaker C–Br bond can fragment even from the singlet state [1]. As a result, CMBP exhibits greater thermal and photochemical stability under ambient conditions, providing a wider operational window for synthetic transformations where premature cleavage must be avoided.

C–X bond enthalpy
Cross-study comparable
C–Cl ≈ 76 kcal mol−1; C–Br ≈ 60 kcal mol−1
Higher C–Cl bond strength supports thermal stability
Literature benzylic C–X values
bond energy thermal stability reaction selectivity

Chloromethyl vs. Methyl Reactivity

4-(Chloromethyl)benzophenone (CMBP) contains a reactive benzylic chloride that serves as an electrophilic site for nucleophilic substitution (SN2) reactions with amines, alkoxides, and thiols . In contrast, 4-methylbenzophenone (4-MBP) lacks this functional handle entirely, offering only the inert methyl group . This functional divergence is critical for applications requiring covalent tethering of the benzophenone moiety to polymers, surfaces, or biomolecules.

Electrophilic handle
Class-level
Benzylic chloride: SN2-active; 4-MBP: inert methyl
CMBP enables nucleophilic derivatization
Standard SN2 conditions
nucleophilic substitution polymer modification synthetic intermediate

CMBP vs. Benzophenone Photoinitiation

4-(Chloromethyl)benzophenone (CMBP) functions as a Type II photoinitiator that generates initiating radicals upon UV exposure through hydrogen abstraction from co-initiators (e.g., tertiary amines) [1]. Compared to unsubstituted benzophenone (BP), CMBP offers a distinct advantage: the chloromethyl group provides a covalent attachment point for immobilization or for tuning solubility/compatibility with specific monomer/polymer matrices [2]. While quantitative head-to-head photoinitiation rate constants for CMBP vs. BP under identical conditions are not available in the primary literature, the fundamental differentiator is the capacity for covalent integration, which prevents migration and improves long-term material stability—a feature absent in BP.

Covalent anchoring
Class-level
CMBP: covalent via chloromethyl; BP: migratory
Covalent attachment reduces migration
Polymer formulation context
photoinitiator UV curing radical polymerization

4-(Chloromethyl)benzophenone: Application Scenarios


Triplet-State Radical Generation

CMBP is the preferred choice when triplet-mediated radical generation is required. Its ω-bond cleavage occurs exclusively from the triplet state (αBBR = 0.9 ± 0.1), as confirmed by CIDEP spectroscopy, whereas the bromo analog BMBP fragments from the singlet state without detectable triplet involvement [1]. This mechanistic clarity makes CMBP ideal for fundamental photochemical studies, time-resolved EPR investigations, and applications where triplet energy transfer or excited-state control is critical.

Photoinitiator Immobilization in UV Coatings

The chloromethyl group of CMBP enables covalent attachment to polymer backbones or resin matrices, transforming it from a leachable additive into an integral component of the cured material [1]. This prevents photoinitiator migration (a known issue with benzophenone and 4-methylbenzophenone), improving material durability and reducing extractable residues—a key consideration for food-contact packaging and biomedical device coatings [2].

Pharma & Agrochemical Building Block

CMBP serves as a versatile electrophile for nucleophilic substitution reactions, enabling the construction of amine-linked drug candidates, including beta-blocker analogs [1]. The benzophenone core provides optimal electronic effects for enzyme binding interactions [1]. This reactivity distinguishes CMBP from non-functionalized analogs like 4-methylbenzophenone, which cannot participate in such derivatization chemistry [2].

Polymer Crosslinking & Nanoparticles

The benzophenone moiety of CMBP undergoes photoinduced C,H-insertion reactions, enabling universal crosslinking of non-functionalized polymers [1]. While the specific evidence presented in this guide derives from the core benzophenone photoreactivity shared by CMBP, the chloromethyl substituent provides an additional orthogonal handle for pre- or post-functionalization, expanding the toolbox for complex macromolecular architectures [2].

Application
Selection Property
Validation Focus
Triplet-state radical generation studies
Triplet-state cleavage selectivity
CIDEP spectroscopy validation
Photoinitiator immobilization
Covalent anchoring capability
Migration and leaching assessment
Pharmaceutical building block synthesis
Electrophilic derivatization handle
Nucleophilic substitution efficiency
Polymer crosslinking
Photoinduced C,H-insertion reactivity
Crosslinking density assessment

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